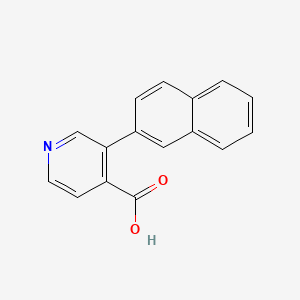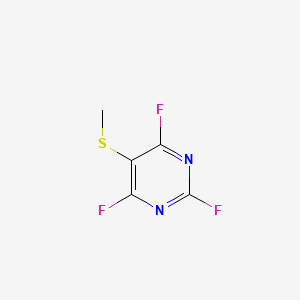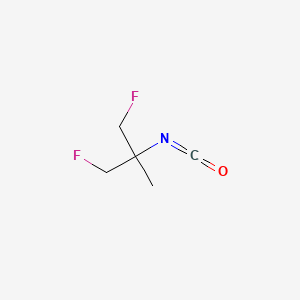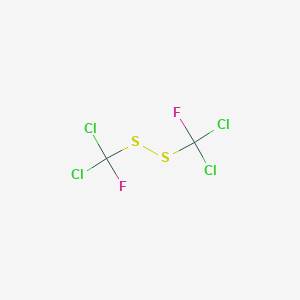
Bis(dichlorofluoromethyl) disulfide
Overview
Description
Bis(dichlorofluoromethyl) disulfide: is a chemical compound with the molecular formula C2Cl2F2S2. It is known for its applications in various fields, including medical, environmental, and industrial research. The compound contains two carbon atoms, two sulfur atoms, two fluorine atoms, and four chlorine atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of symmetrical disulfides, such as bis(dichlorofluoromethyl) disulfide, can be achieved through various methods. One common method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another approach includes the oxidation of appropriate thiols, which are often prepared from their corresponding alkyl halides .
Industrial Production Methods: Industrial production of disulfides typically involves the use of metal-containing catalysts or nonmaterial reagents such as electric current, visible light, or microwave irradiation . These methods aim to achieve high yields and selectivity while minimizing the use of expensive reagents and harsh reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Bis(dichlorofluoromethyl) disulfide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in oxidative coupling reactions, where thiols are oxidized to form disulfides . It can also undergo nucleophilic substitution reactions, where the thiolate anion replaces easily leaving groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidants such as oxygen (O2), hydrogen peroxide (H2O2), and iodine (I2) . Dimethyl sulfoxide (DMSO) and benzoquinones are also frequently used as oxidizing agents .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative coupling of thiols typically results in the formation of symmetrical disulfides .
Scientific Research Applications
Chemistry: In chemistry, bis(dichlorofluoromethyl) disulfide is used as a reagent in various synthetic processes. It serves as a precursor for the synthesis of other sulfur-containing compounds and is involved in the formation of disulfide linkages.
Biology: In biological research, this compound is used to study the effects of disulfide bonds on protein structure and function. It is also employed in the development of biochemical assays and as a cross-linking agent in protein chemistry.
Medicine: It is investigated for its role in modulating redox reactions and as a component in therapeutic formulations.
Industry: In industrial research, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. It is valued for its reactivity and ability to form stable disulfide bonds.
Mechanism of Action
The mechanism of action of bis(dichlorofluoromethyl) disulfide involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stabilization of protein structures and the regulation of redox reactions . The compound can interact with sulfhydryl groups on proteins, leading to the formation of disulfide linkages that affect protein function and stability .
Comparison with Similar Compounds
- Bis(2-aminophenyl) disulfide
- 2,2’-dithiobis(5-nitropyridine) disulfide
- 2,2’-dipyridyl disulfide
Uniqueness: Bis(dichlorofluoromethyl) disulfide is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. This compound’s reactivity and stability make it suitable for various applications in research and industry .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique chemical structure and reactivity make it a valuable reagent in synthetic processes and scientific research
Properties
IUPAC Name |
dichloro-[[dichloro(fluoro)methyl]disulfanyl]-fluoromethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4F2S2/c3-1(4,7)9-10-2(5,6)8 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHVLHOHYVLEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(SSC(F)(Cl)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4F2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601289958 | |
| Record name | Disulfide, bis(dichlorofluoromethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675-63-8 | |
| Record name | Disulfide, bis(dichlorofluoromethyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis(dichlorofluoromethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601289958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


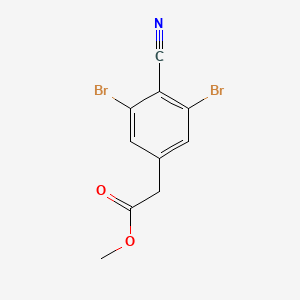
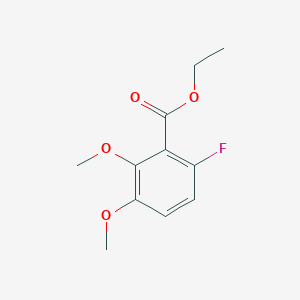

![1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid](/img/structure/B6301641.png)
![(S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaph osphole](/img/structure/B6301660.png)
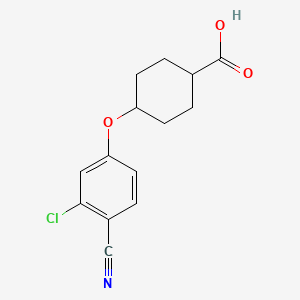
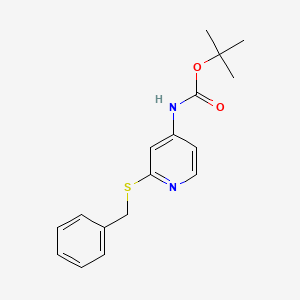
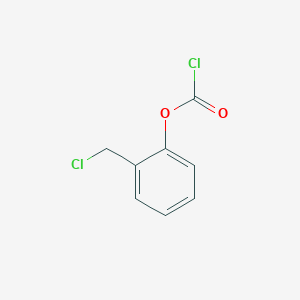
![Chloro{[chloro(difluoro)methyl]disulfanyl}difluoromethane](/img/structure/B6301710.png)
